Quantified β2 vs. β1 Subtype Selectivity: ICI 118,551 vs. Propranolol and Butoxamine
ICI 118,551 demonstrates superior selectivity for the β2-adrenoceptor over the β1-adrenoceptor compared to the non-selective antagonist propranolol and the earlier β2-selective antagonist butoxamine [1].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (β1/β2) |
|---|---|
| Target Compound Data | Ki (β2) = 0.7 nM; Ki (β1) = 49.5 nM; Ratio (β1/β2) ≈ 71 |
| Comparator Or Baseline | Propranolol: Ki (β2) = 5 nM; Ki (β1) = 6 nM; Ratio (β1/β2) ≈ 1.2 (non-selective). Butoxamine: Kb = 355 nM, Ratio (β1/β2) low. |
| Quantified Difference | ICI 118,551 is ~71-fold selective for β2 over β1. Propranolol is non-selective. ICI 118,551 has >1000-fold higher affinity for β2 than butoxamine. |
| Conditions | Radioligand binding assays on recombinant human β1 and β2 adrenoceptors. |
Why This Matters
Procurement of ICI 118,551 is essential for experiments requiring isolated β2-adrenoceptor blockade without confounding β1 antagonism.
- [1] Bilski, A. J., Halliday, S. E., Fitzgerald, J. D., & Wale, J. L. (1983). The pharmacology of a β2-selective adrenoceptor antagonist (ICI 118,551). Journal of Cardiovascular Pharmacology, 5(3), 430-437. View Source
